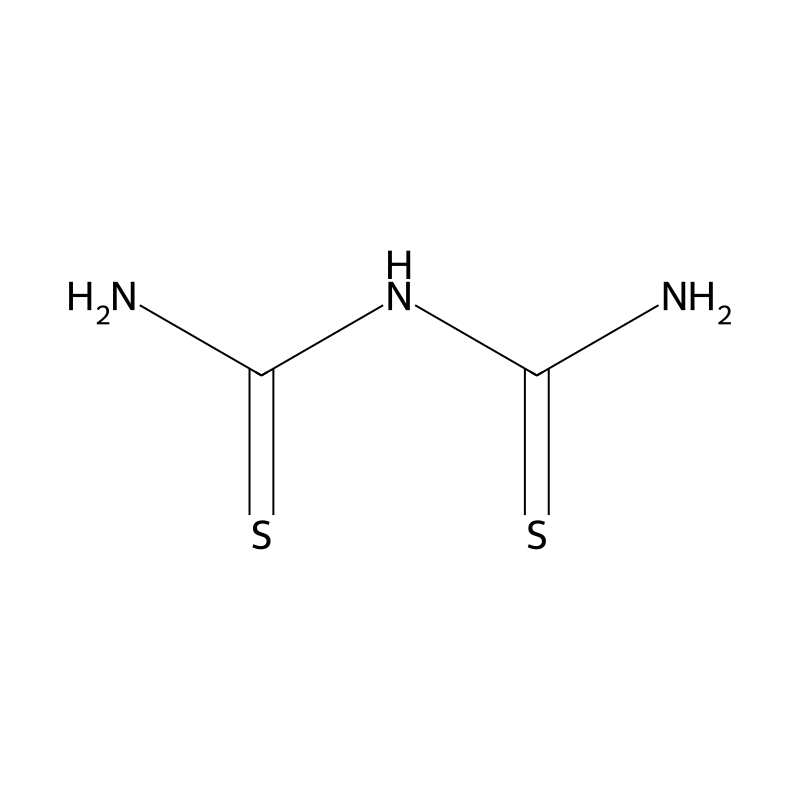Dithiobiuret

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS.
Synonyms
Canonical SMILES
Potential as a Herbicide:
- Studies have investigated dithiobiuret's potential as a herbicide due to its ability to inhibit certain enzymes crucial for plant growth .
- However, further research is needed to determine its effectiveness, selectivity, and potential environmental impact.
Potential Medicinal Applications:
- Some preliminary studies have explored the potential of dithiobiuret derivatives for their anti-cancer and anti-inflammatory properties .
- However, these studies are in their early stages and require further investigation to confirm their efficacy and safety.
Use in Chemical Synthesis:
- Dithiobiuret can be used as a starting material for the synthesis of other compounds, particularly those containing the dithiocarbamate functional group .
- This application is primarily of interest to synthetic chemists exploring new compounds and their properties.
Limited Availability and Safety Concerns:
Dithiobiuret is a chemical compound classified as a thioamide, characterized by the presence of two thiol groups and a urea moiety. Its chemical formula is C₂H₆N₂S₂, and it is often represented structurally as H₂N-C(=S)-N(H)-C(=S)-NH₂. Dithiobiuret is known for its reactivity, particularly in relation to acids and reducing agents, which can lead to the formation of toxic byproducts such as hydrogen sulfide gas under certain conditions .
Dithiobiuret acts as a paralytic agent, causing delayed-onset neuromuscular weakness []. Studies suggest it may interfere with the mechanism of acetylcholine release at the neuromuscular junction, a critical site for muscle movement []. However, the exact mechanism requires further investigation [].
- Oxidation: In acidic media, dithiobiuret can be oxidized to produce diimino-1,2,4-dithiazolidines, commonly referred to as thiurets .
- Reactions with Haloketones: Dithiobiuret reacts with α-haloketones to yield bithiazole derivatives. For example, the thermal reaction of N,N-dimethyl-2,4-dithiobiuret with monochloroacetone produces 4-methyl-2-(N,N-dimethylthiocarbamoyl)aminothiazole .
- Formation of Salts: Dithiobiuret can behave as a weak acid in solution and react with bases to form salts, releasing heat in the process .
Dithiobiuret can be synthesized through several methods:
- Using Dicyanimide: One common method involves reacting sodium or potassium dicyanimide with thiourea or similar compounds. This reaction typically yields dithiobiuret in moderate to good yields (around 60%) .
- Direct Reaction: Another method includes direct condensation reactions involving thiourea and carbon disulfide under controlled conditions.
Dithiobiuret finds applications in various fields:
- Agriculture: It is used in some agrochemical formulations due to its potential fungicidal properties.
- Pharmaceuticals: Research into its derivatives suggests potential uses in drug development for treating infections or inflammatory conditions.
- Chemical Synthesis: Dithiobiuret serves as an intermediate in the synthesis of other organic compounds, particularly those involving sulfur chemistry.
Studies on dithiobiuret interactions focus on its reactivity with different chemical agents and its biological implications. Its reactions with acids can lead to hazardous situations due to the production of hydrogen sulfide gas. Furthermore, investigations into its interactions with biological systems are ongoing to better understand its pharmacological potential and toxicity .
Several compounds are structurally or functionally similar to dithiobiuret. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiourea | Thioamide | Contains one thiol group; less reactive than dithiobiuret. |
| Urea | Amide | Lacks sulfur; serves as a comparison for reactivity. |
| Dithioformamide | Thioamide | Similar sulfur content but different functional groups. |
| Diimino-1,2,4-dithiazolidine | Dithiazolidine | Derived from oxidation of dithiobiuret; exhibits different properties. |
Dithiobiuret's uniqueness lies in its dual thiol groups and specific reactivity patterns that differentiate it from other thioamides and related compounds. Its ability to form various derivatives through specific reactions makes it a compound of interest in synthetic chemistry and pharmacology .
Physical Description
Color/Form
COLORLESS CRYSTALS
XLogP3
Density
APPARENT BULK DENSITY 1.522 G/ML @ 30 °C
Melting Point
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (89.13%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (89.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








